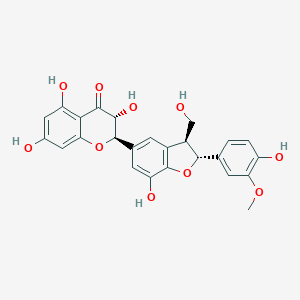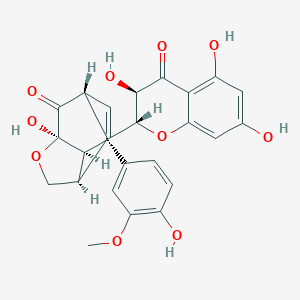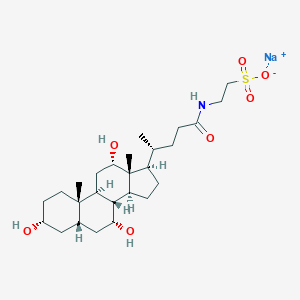
Sodium taurocholate
Descripción general
Descripción
Sodium taurocholate is the sodium salt of taurocholic acid, a bile acid composed of cholic acid and taurine . It is used as a detergent for the solubilization of lipids and membrane-bound proteins . It is also the chief ingredient of the bile of carnivorous animals .
Synthesis Analysis
Sodium taurocholate is synthesized from cholic acid and taurine . The synthesis process involves the conjugation of cholic acid with taurine .Molecular Structure Analysis
The molecular formula of Sodium taurocholate is C26H44NNaO7S . Its average mass is 537.685 Da and its monoisotopic mass is 537.273621 Da .Chemical Reactions Analysis
Sodium taurocholate acts as a detergent to solubilize fats for absorption and is itself absorbed . It is the main end product of cholesterol catabolism . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .Physical And Chemical Properties Analysis
Sodium taurocholate is a white to off-white powder . It has a density of 1.177 g/cm3 at 22.5 °C and a melting point of 230 °C . It is soluble in water, with a solubility of > 250 g/L at 20 °C .Aplicaciones Científicas De Investigación
Application in Aquaculture
- Scientific Field : Aquaculture, Fish Physiology and Biochemistry .
- Summary of the Application : Sodium taurocholate is used as a feed additive in aquaculture, specifically for Nile tilapia . It is believed to influence growth performance and liver health .
- Methods of Application : In the study, Nile tilapia were fed a basal diet with three levels of sodium taurocholate at 0 mg/kg (CON), 300 mg/kg (TCAL), and 600 mg/kg (TCAH) for 8 weeks .
Application in Molecular Biology
- Scientific Field : Molecular Biology, Molecular Imaging and Biology .
- Summary of the Application : Sodium taurocholate cotransporting polypeptide (NTCP) is a transmembrane protein responsible for delivering indocyanine green (ICG), an ideal infrared fluorescent dye, from extracellular space into the cytoplasm . NTCP located in the hepatocyte membrane is the portal for hepatitis B and D virus (HBV/HDV) infections .
- Methods of Application : NTCP was transduced into HT-29, a colorectal cancer cell line. NTCP-expressing cells were treated with ICG and examined through flow cytometry, an in vivo imaging system (IVIS), and confocal microscopy .
- Results or Outcomes : The ICG signal was higher in NTCP-expressing cells/tumors than in control cells/tumors after ICG treatment .
Application in Protein Solubilization
- Scientific Field : Molecular Biology, Biochemistry .
- Summary of the Application : Sodium taurocholate is a bile acid having detergent capabilities and is used for protein solubilization . It is a natural surfactant .
- Methods of Application : Sodium taurocholate is added to the protein solution to help solubilize the proteins . The exact concentration and procedure can vary depending on the specific protein and experimental conditions .
- Results or Outcomes : The addition of Sodium taurocholate helps in the solubilization of proteins, which can be crucial for various downstream applications such as protein purification, protein structure determination, and functional studies .
Application in Preparation of Digestive Enzymes
- Scientific Field : Biochemistry, Physiology .
- Summary of the Application : Sodium taurocholate is used in the preparation of digestive enzymes . It acts as an emulsifier .
- Methods of Application : Sodium taurocholate is added during the preparation of digestive enzymes . The exact concentration and procedure can vary depending on the specific enzyme and experimental conditions .
- Results or Outcomes : The addition of Sodium taurocholate aids in the preparation of digestive enzymes, which can be used for various research applications such as studying digestion processes, understanding enzyme kinetics, and investigating diseases related to the digestive system .
Application as a Reporter and Drug-Screening Platform
- Scientific Field : Molecular Imaging and Biology .
- Summary of the Application : Sodium taurocholate cotransporting polypeptide (NTCP) is a transmembrane protein that can be used as a reporter and drug-screening platform . It has implications for preventing Hepatitis B and D virus infections .
- Methods of Application : NTCP was transduced into HT-29, a colorectal cancer cell line. NTCP-expressing cells were treated with indocyanine green (ICG) and examined through flow cytometry, an in vivo imaging system (IVIS), and confocal microscopy .
- Results or Outcomes : The ICG signal was higher in NTCP-expressing cells/tumors than in control cells/tumors after ICG treatment . This suggests that NTCP and ICG form an ideal reporter system with extensive applications in cancer biology, robust drug–drug interactions, and drug screening in HBV/HDV infections .
Application as a Cholagogue and Cholerectic
- Scientific Field : Pharmacology .
- Summary of the Application : Sodium taurocholate acts as a cholagogue and cholerectic . A cholagogue is a medicinal agent which promotes the discharge of bile from the system, purging it downward. A choleretic is a substance that increases the volume of secretion of bile from the liver as well as the amount of solids secreted .
- Methods of Application : Sodium taurocholate can be administered as a drug to stimulate the production and flow of bile .
- Results or Outcomes : The administration of Sodium taurocholate can help in the digestion and absorption of fats in the digestive system .
Safety And Hazards
Direcciones Futuras
Research is ongoing to understand the role of Sodium taurocholate in various biological processes and diseases. For example, it has been used to study the interaction between peptide drugs and permeation enhancers in the presence of intestinal bile salts . Another study investigated the metabolic effect of blocking Sodium taurocholate co-transporting polypeptide in hypercholesterolemic humans .
Propiedades
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-IZYKLYLVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81-24-3 (Parent) | |
| Record name | Sodium taurocholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium taurocholate | |
CAS RN |
145-42-6, 345909-26-4 | |
| Record name | Sodium taurocholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium N-choloyltaurinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium taurocholate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TAUROCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3TH81NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
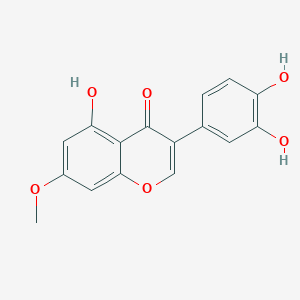
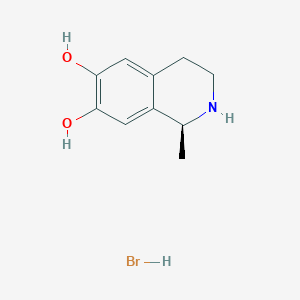
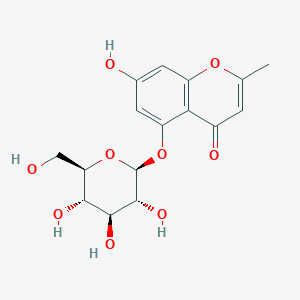

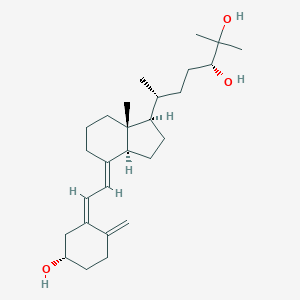
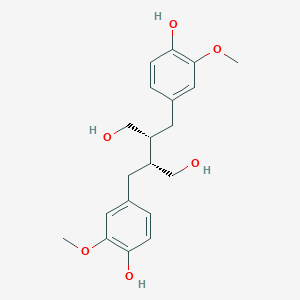
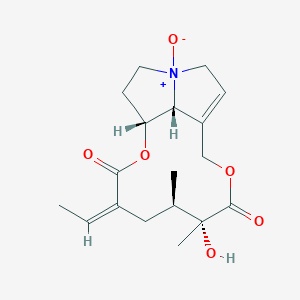
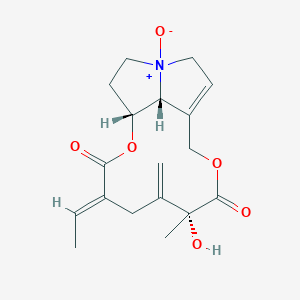
![[10]-Shogaol](/img/structure/B192378.png)


